[(5-chloro-2-methylphenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-methylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N It is a hydrochloride salt form of (5-chloro-2-methylphenyl)methylamine, which is an organic compound containing a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (5-chloro-2-methylphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-chloro-2-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and receptor binding studies.
Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (5-chloro-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
(5-chloro-2-methylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
[(5-chloro-2-methylphenyl)methyl]amine: Lacks the methyl group on the amine.
(5-chloro-2-methylphenyl)methylamine hydrochloride: Contains an ethyl group instead of a methyl group.
(5-chloro-2-methylphenyl)methylamine: The free base form without the hydrochloride salt.
The uniqueness of (5-chloro-2-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
CAS No. |
28096-45-9 |
---|---|
Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-3-4-9(10)5-8(7)6-11-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
DNMSXSVSJJFXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CNC.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.